molecular formula C14H13FN2O2 B405901 4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline

4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline

Cat. No.: B405901
M. Wt: 260.26g/mol
InChI Key: HOKFYGNOWFBTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C14H13FN2O2 It is a derivative of aniline, where the aniline core is substituted with a fluoro group at the 4-position, a methyl group at the 2-position, and a nitrobenzyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of the benzene ring, followed by a reduction to convert the acyl group to an alkane.

    Substitution: Introduction of the fluoro and methyl groups at the respective positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-fluoro-2-methyl-N-(4-aminobenzyl)aniline.

Scientific Research Applications

4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro and methyl groups can influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H13FN2O2

Molecular Weight

260.26g/mol

IUPAC Name

4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline

InChI

InChI=1S/C14H13FN2O2/c1-10-8-12(15)4-7-14(10)16-9-11-2-5-13(6-3-11)17(18)19/h2-8,16H,9H2,1H3

InChI Key

HOKFYGNOWFBTBO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)NCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)F)NCC2=CC=C(C=C2)[N+](=O)[O-]

solubility

0.3 [ug/mL]

Origin of Product

United States

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